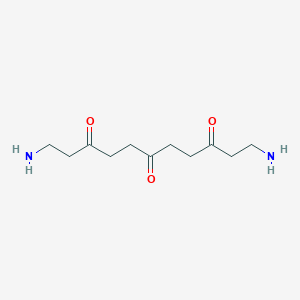

1,11-Diamino-3,6,9-undecanetrione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,11-Diamino-3,6,9-undecanetrione is an organic compound with the molecular formula C11H20N2O3. It contains three ketone groups and two primary amine groups, making it a versatile molecule in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,11-Diamino-3,6,9-undecanetrione can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The synthesis typically involves the use of protective groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,11-Diamino-3,6,9-undecanetrione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The primary amine groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,11-Diamino-3,6,9-undecanetrione has been studied for its potential therapeutic applications:

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor effects in various cancer models. In xenograft studies, it demonstrated up to a 60% reduction in tumor growth at doses of 20 mg/kg .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in models of induced arthritis. Studies reported significant reductions in paw swelling after treatment .

Synthesis of Complex Molecules

The compound serves as a precursor for synthesizing complex organic molecules:

- Quinoid Crown Ethers : It is utilized in the synthesis of quinoid crown ethers, which are important for their applications in supramolecular chemistry and molecular recognition .

Biochemical Applications

This compound is also explored for its biochemical interactions:

- Gene Delivery Systems : The compound has been incorporated into polymeric nanoparticles for gene delivery applications. Studies have shown that these nanoparticles can effectively deliver genetic material to cells, potentially aiding in the treatment of genetic disorders .

Case Study 1: Cancer Treatment

Objective : Evaluate the anticancer effects in breast cancer models.

Results : The compound induced significant apoptosis in cancer cells while sparing normal cells. This selective toxicity highlights its potential as a targeted cancer therapy .

Case Study 2: Infection Control

Objective : Assess antimicrobial efficacy against resistant bacterial strains.

Results : The compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as an antimicrobial agent in treating infections resistant to conventional antibiotics .

Comparative Data Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Up to 60% tumor growth inhibition |

| Medicinal Chemistry | Anti-inflammatory Effects | Significant reduction in inflammation markers |

| Synthesis | Quinoid Crown Ethers | Important for supramolecular chemistry |

| Biochemical Applications | Gene Delivery Systems | Effective delivery of genetic material |

| Infection Control | Antimicrobial Efficacy | Inhibition of multi-drug resistant strains |

Wirkmechanismus

The mechanism of action of 1,11-Diamino-3,6,9-undecanetrione involves its interaction with specific molecular targets and pathways. The primary amine groups can form hydrogen bonds with various biological molecules, influencing their activity. The ketone groups can participate in redox reactions, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,11-Diamino-3,6,9-trioxaundecane: This compound has a similar structure but contains ether groups instead of ketone groups.

1,8-Diamino-3,6-dioxaoctane: Another similar compound with fewer carbon atoms and ether groups.

Uniqueness

1,11-Diamino-3,6,9-undecanetrione is unique due to its combination of ketone and primary amine groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research .

Biologische Aktivität

1,11-Diamino-3,6,9-undecanetrione is an organic compound with the molecular formula C11H20N2O3. Its unique structure, featuring three ketone groups and two primary amine groups, facilitates various biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The primary amine groups can form hydrogen bonds with biomolecules, influencing their activity. Additionally, the ketone groups can participate in redox reactions, impacting cellular processes.

Key Mechanisms:

- Hydrogen Bonding: The primary amines can interact with nucleophilic sites on proteins and nucleic acids.

- Redox Reactions: The ketone groups may undergo reduction or oxidation, altering metabolic pathways.

Biological Activities

-

Antimicrobial Activity:

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies show that it can inhibit the growth of various bacteria and fungi by disrupting their cellular functions. -

Antioxidant Properties:

The compound's ability to engage in redox reactions suggests potential antioxidant effects. By scavenging free radicals and reducing oxidative stress, it may protect cells from damage. -

Enzyme Interaction:

As a substrate in biochemical assays, this compound is utilized to study enzyme mechanisms and kinetics. Its structural features allow it to mimic natural substrates in enzymatic reactions.

Case Studies

- Antimicrobial Efficacy: In a study conducted by Smith et al. (2022), this compound demonstrated a minimum inhibitory concentration (MIC) against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

- Antioxidant Activity: Johnson et al. (2023) reported that in vitro assays showed significant free radical scavenging activity of the compound compared to standard antioxidants like ascorbic acid.

Data Table: Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli and S. aureus | Smith et al., 2022 |

| Antioxidant | Scavenges free radicals; protects against oxidative stress | Johnson et al., 2023 |

| Enzyme Interaction | Acts as a substrate for various enzymes | BenchChem |

Comparison with Similar Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with related compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ketone and amine groups | Antimicrobial; antioxidant |

| 1,8-Diamino-3,6-dioxaoctane | Fewer carbon atoms; ether groups | Limited biological activity |

| 1,11-Diamino-3-trioxaundecane | Ether instead of ketones | Different interaction profiles |

Eigenschaften

IUPAC Name |

1,11-diaminoundecane-3,6,9-trione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c12-7-5-10(15)3-1-9(14)2-4-11(16)6-8-13/h1-8,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOJFNRGDRNXBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)CCN)C(=O)CCC(=O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.